molecular formula C7H4BrNO4 B1270445 3-Bromo-4-hydroxy-5-nitrobenzaldehyde CAS No. 98555-49-8

3-Bromo-4-hydroxy-5-nitrobenzaldehyde

Cat. No. B1270445
CAS RN: 98555-49-8
M. Wt: 246.01 g/mol
InChI Key: QBGJRIICMHIJJR-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-5-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4BrNO4 . It has a molecular weight of 246.02 . This compound is used as an intermediate in the synthesis of small-molecule inhibitors of the PDZ domain of PICK1 .


Molecular Structure Analysis

The InChI code for 3-Bromo-4-hydroxy-5-nitrobenzaldehyde is 1S/C7H4BrNO4/c8-5-1-4(3-10)2-6(7(5)11)9(12)13/h1-3,11H . The InChI key is QBGJRIICMHIJJR-UHFFFAOYSA-N .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, 3-Bromo-4-hydroxy-5-nitrobenzaldehyde can be involved in a reaction with 3-bromo-benzohydrazide in methanol to yield (E)-3-bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide .


Physical And Chemical Properties Analysis

3-Bromo-4-hydroxy-5-nitrobenzaldehyde is a solid at room temperature .

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis Techniques : This compound has been synthesized using various techniques. For example, in one study, it was created by reacting 4-hydroxy-3-nitrobenzaldehyde with 3-bromobenzohydrazide in methanol (Guo-Biao Cao & Xiao-Ya Wang, 2009).
  • Molecular Structure Analysis : Detailed molecular structure and vibrational spectra have been studied using techniques like Fourier transform infrared spectroscopy and Raman measurements (A. Nataraj, V. Balachandran, & T. Karthick, 2011).

Analytical Applications

  • Gas Chromatography : This compound has been analyzed using gas chromatography, demonstrating its potential in analytical chemistry for precise and accurate measurement (Shi Jie, 2000).

Chemical Reactions and Interactions

  • Chemical Reactivity : Studies have explored its reactivity in various chemical reactions. For instance, its interaction with other compounds has been investigated to synthesize new derivatives (A. Ramazani & Golam Reza Fattahi-Nujokamberi, 2002).
  • Formation Mechanisms : Research has also focused on understanding the mechanisms behind its formation and synthesis (Zhang Wen-jing, 2009).

Applications in Organic Synthesis

  • Role in Synthesis of Derivatives : This compound plays a significant role in the synthesis of various organic compounds, such as 6-bromoquinoline derivatives, showcasing its utility in organic chemistry (Yi Hu, Gang Zhang, & R. Thummel, 2003).

Environmental and Material Science Applications

  • Environmental Analysis : Studies have explored its behavior in environmental contexts, such as its interaction with radicals in the atmosphere, indicating its relevance in environmental chemistry (Changgeng Liu, Xiaoying Wen, & Bin Wu, 2017).

Advanced Material Research

Safety And Hazards

The safety data sheet (SDS) for 3-Bromo-4-hydroxy-5-nitrobenzaldehyde can be found online . It’s always important to handle chemical substances with appropriate safety measures.

properties

IUPAC Name

3-bromo-4-hydroxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-5-1-4(3-10)2-6(7(5)11)9(12)13/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGJRIICMHIJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363477
Record name 3-bromo-4-hydroxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-hydroxy-5-nitrobenzaldehyde

CAS RN

98555-49-8
Record name 3-bromo-4-hydroxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Bromo-4-hydroxybenzaldehyde (250 mg) was dissolved in 5 ml of acetic acid. Nitric acid (52 μl) was added and the mixture was stirred for 3 h during which a solid formed. The solid was filtered off, washed with water and dried in vacuo.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
52 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3-bromo-4-hydroxybenzaldehyde (6.30 g) in acetic acid (45 ml) was added dropwise with 70% nitric acid (5.85 ml) on a water bath, then added with sodium nitrite (62 mg), and further stirred for 2 hours. The reaction mixture was poured into ice water (300 ml), and precipitates were taken by filtration, and washed with water (50 ml×3). The precipitates were dried under reduced pressure for 24 hours to obtain the title compound (Intermediate 26, 5.88 g).
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
5.85 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YG Shin, SH Yoon - Bull. Korean Chem. Soc, 2009 - Citeseer
Since aromatic aldehydes are important intermediates in the chemical, pharmaceutical and cosmetic industries, easy and convenient synthetic methods to synthesize them have been …
Number of citations: 5 citeseerx.ist.psu.edu

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